molecular formula C23H18FN3O2 B11558271 4-fluoro-N-[2-({(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]benzamide

4-fluoro-N-[2-({(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]benzamide

Cat. No.: B11558271
M. Wt: 387.4 g/mol
InChI Key: LQPDNHMPXSCWQS-KCYFPNEXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-[2-({(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]benzamide is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a fluoro-substituted benzamide group and a phenylprop-2-en-1-ylidene hydrazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[2-({(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]benzamide typically involves a multi-step process:

    Formation of the hydrazone: The initial step involves the condensation of 3-phenylprop-2-en-1-one with hydrazine hydrate under acidic conditions to form the corresponding hydrazone.

    Introduction of the fluoro group: The fluoro group is introduced via a nucleophilic substitution reaction using a suitable fluorinating agent, such as potassium fluoride, in the presence of a catalyst.

    Coupling reaction: The final step involves the coupling of the fluoro-substituted hydrazone with 2-aminobenzamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[2-({(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium fluoride in the presence of a phase transfer catalyst.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine and alcohol derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

4-fluoro-N-[2-({(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used as a probe to study enzyme-substrate interactions and protein-ligand binding mechanisms.

    Industrial Applications: The compound is evaluated for its potential use as a precursor in the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-({(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of target enzymes, inhibiting their activity and thereby affecting cellular processes.

    Signal Transduction Pathways: It modulates signal transduction pathways by interacting with key proteins involved in cell signaling, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-[2-({(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]acetamide
  • 4-fluoro-N-[2-({(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]methanamide

Uniqueness

4-fluoro-N-[2-({(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]benzamide is unique due to its specific structural features, such as the presence of a fluoro-substituted benzamide group and a phenylprop-2-en-1-ylidene hydrazinyl moiety

Properties

Molecular Formula

C23H18FN3O2

Molecular Weight

387.4 g/mol

IUPAC Name

2-[(4-fluorobenzoyl)amino]-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide

InChI

InChI=1S/C23H18FN3O2/c24-19-14-12-18(13-15-19)22(28)26-21-11-5-4-10-20(21)23(29)27-25-16-6-9-17-7-2-1-3-8-17/h1-16H,(H,26,28)(H,27,29)/b9-6+,25-16+

InChI Key

LQPDNHMPXSCWQS-KCYFPNEXSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.